4-(3,4-Dimethylphenoxy)butane-1-thiol
Description
4-(3,4-Dimethylphenoxy)butane-1-thiol (CAS: 876896-12-7) is an organosulfur compound characterized by a butane chain substituted with a thiol (-SH) group at position 1 and a 3,4-dimethylphenoxy moiety at position 3. The compound was previously available at 98% purity but has since been discontinued, likely due to challenges in synthesis, stability, or application-specific limitations .
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRQCHGEQSKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCS)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Effects on Phenoxy Moieties
The position of methyl groups on the phenoxy ring significantly influences physicochemical and biological properties:
- 2,3-Dimethylphenoxy (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione, ): This substitution pattern is associated with anti-mycobacterial activity, highlighting how ortho-methyl groups can optimize therapeutic efficacy .
- 2,4,6-Trimethylphenoxy (e.g., HBK18, ): Increased steric hindrance here may reduce metabolic degradation in piperazine-based pharmaceuticals .
Table 1: Substituent Position Comparison
Functional Group Variations
The terminal functional group dictates reactivity, solubility, and application:
- Thiol (-SH) Group (target compound): High nucleophilicity and susceptibility to oxidation, which may limit shelf-life or necessitate stabilization strategies .
- Ester (-COOCH3) (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate, ): Esters are more stable and hydrolyzable, often serving as prodrug intermediates .
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